
2-(2-Fluoropyrimidin-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoropyrimidin-5-yl)ethanol is an organic compound with the molecular formula C6H7FN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a fluorine atom at the 2-position of the pyrimidine ring and an ethanol group at the 5-position makes this compound unique. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyrimidin-5-yl)ethanol typically involves the fluorination of a pyrimidine precursor followed by the introduction of the ethanol group. One common method is the reaction of 2-chloropyrimidine with potassium fluoride to introduce the fluorine atom. This is followed by the reaction with ethylene oxide to introduce the ethanol group. The reaction conditions usually involve the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyrimidin-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the ethanol group to an ethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major products are 2-(2-Fluoropyrimidin-5-yl)acetaldehyde and 2-(2-Fluoropyrimidin-5-yl)acetic acid.
Reduction: The major product is 2-(2-Fluoropyrimidin-5-yl)ethane.
Substitution: The major products depend on the nucleophile used, such as 2-(2-Aminopyrimidin-5-yl)ethanol or 2-(2-Mercaptopyrimidin-5-yl)ethanol.
Scientific Research Applications
2-(2-Fluoropyrimidin-5-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyrimidin-5-yl)ethanol depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the ethanol group can improve its solubility and bioavailability. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloropyrimidin-5-yl)ethanol: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromopyrimidin-5-yl)ethanol: Similar structure but with a bromine atom instead of fluorine.
2-(2-Iodopyrimidin-5-yl)ethanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
2-(2-Fluoropyrimidin-5-yl)ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its halogenated counterparts.
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
2-(2-fluoropyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C6H7FN2O/c7-6-8-3-5(1-2-10)4-9-6/h3-4,10H,1-2H2 |
InChI Key |
SPWFQPAZBXDIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


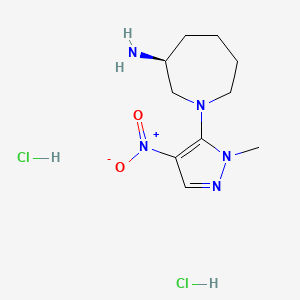
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
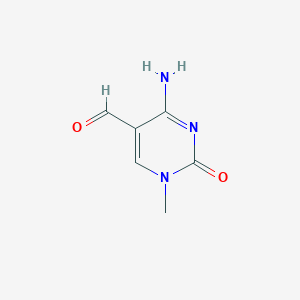
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)
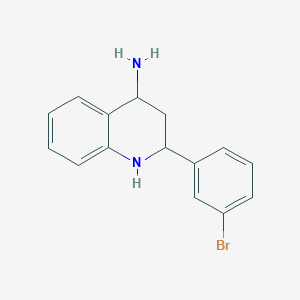
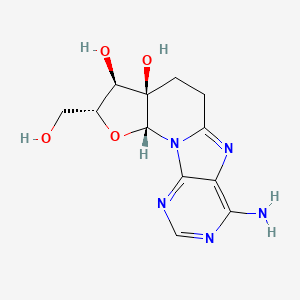
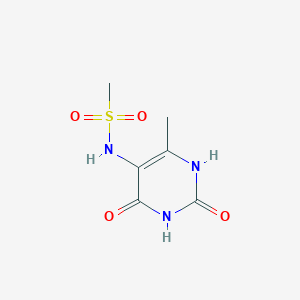
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
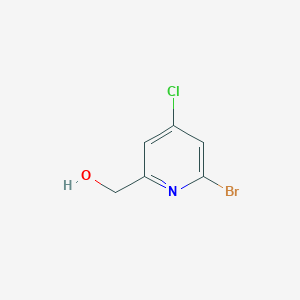
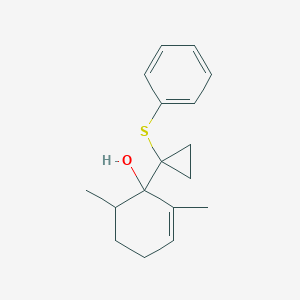
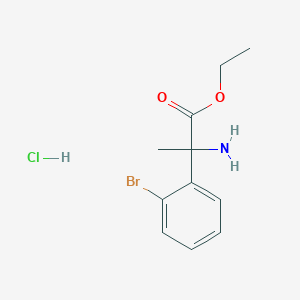
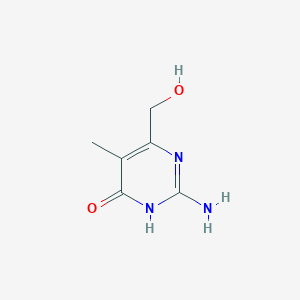
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

